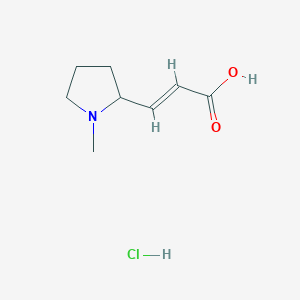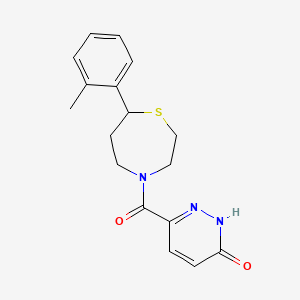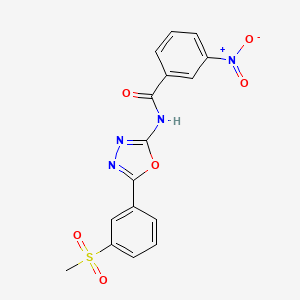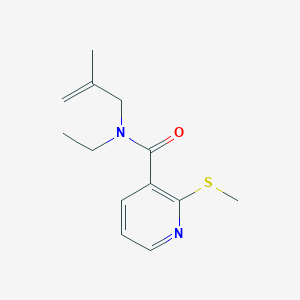![molecular formula C14H16N4OS B2436204 N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide CAS No. 1311752-71-2](/img/structure/B2436204.png)
N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide is a synthetic compound belonging to the imidazo[1,5-a]pyridine family. This class of compounds is known for its versatile chemical structure and significant biological activities. The unique arrangement of nitrogen atoms within the imidazo[1,5-a]pyridine ring system imparts distinct chemical properties, making these compounds valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: This step involves the reaction of a suitable aldehyde with a nitrile to form an α,β-unsaturated nitrile.
Cyclization: The α,β-unsaturated nitrile undergoes cyclization with a suitable amine to form the imidazo[1,5-a]pyridine core.
Functionalization: The imidazo[1,5-a]pyridine core is then functionalized with a methylsulfanyl group and a carboxamide group through nucleophilic substitution and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity .
化学反应分析
Types of Reactions
N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
科学研究应用
N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo-pyridine compounds with similar chemical properties but different biological activities.
Imidazo[4,5-b]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[1,5-a]quinoline: Shares structural similarities but has distinct applications in materials science and medicine.
Uniqueness
N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyanobutyl and methylsulfanyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
N-(1-cyanobutyl)-3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-3-6-10(9-15)16-13(19)12-11-7-4-5-8-18(11)14(17-12)20-2/h4-5,7-8,10H,3,6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJKQSMRZAXBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C2C=CC=CN2C(=N1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide](/img/structure/B2436123.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2436124.png)
![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate](/img/structure/B2436128.png)
![[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B2436129.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436130.png)


![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)

![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)

![3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea](/img/structure/B2436144.png)
